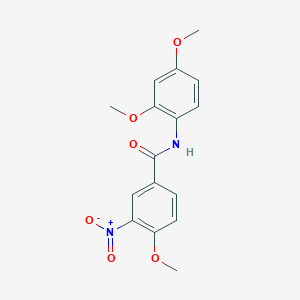

N-(2,4-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide is a chemical compound that belongs to the category of benzamides, which are known for their diverse chemical properties and applications in various fields. While specific information on this compound might be limited, benzamides in general, including those with methoxy and nitro substitutions, have been widely studied for their chemical reactivity, potential biological activities, and applications in material science and pharmaceuticals.

Synthesis Analysis

The synthesis of compounds similar to this compound typically involves acylation reactions, where an amino phenol is reacted with an acyl chloride in the presence of a suitable solvent like THF (Tetrahydrofuran). For example, a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, was prepared through the acylation of 3-aminophenol with 4-methoxybenzoylchloride, demonstrating a general approach to synthesizing benzamides with specific substitutions (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of benzamides, including those with methoxy and nitro groups, is often determined through techniques like single-crystal X-ray diffraction and supported by computational methods such as DFT (Density Functional Theory) calculations. These studies reveal the impact of intermolecular interactions, such as dimerization and crystal packing, on the molecular geometry, including bond lengths, angles, and dihedral angles, influencing the compound's physical and chemical properties (Karabulut et al., 2014).

Scientific Research Applications

Molecular Structure and Crystal Packing

- Molecular Structure Analysis : The structures of methoxybenzene derivatives, including compounds similar to N-(2,4-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide, were examined. These molecules, like 1,2-dimethoxy-4-nitrobenzene, display planar structures and are linked to form hydrogen-bonded dimers, packed in parallel or zigzag layers, crucial for understanding their intermolecular interactions and potential applications (Fun et al., 1997).

Chemical Reactivity and Transformation

- Reductive Chemistry : Studies on related compounds, such as 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, reveal insights into their reductive chemistry. This is critical for developing bioreductive drugs and understanding their interaction with biological systems (Palmer et al., 1995).

- Photoreactivity : Compounds with substituted nitrobenzyl groups, including those structurally related to this compound, demonstrate varied photoreactivity. This knowledge is significant for designing photosensitive materials or drugs (Katritzky et al., 2003).

Pharmacological and Biological Effects

- Neuroprotective Properties : Research into compounds similar to this compound, like oxyresveratrol imine derivatives, shows potential neuroprotective effects. Such studies are crucial for drug discovery targeting neurological disorders (Hur et al., 2013).

Material Science and Engineering Applications

- Cyclometalation in Metal Complexes : Cyclometalated complexes of compounds like N-methoxy-4-nitrobenzamide have been synthesized, which is vital for understanding catalytic properties in chemical reactions and potential industrial applications (Zhou et al., 2018).

- Corrosion Inhibition : Studies on N-Phenyl-benzamide derivatives with substituents like nitro and methoxy groups show promise as corrosion inhibitors for metals. This is relevant in material science for protecting metals in corrosive environments (Mishra et al., 2018).

Photochemistry and Photophysics

- Photooxidation Mechanisms : Investigating the photooxidation of aromatic azides, including those with structures similar to this compound, provides insights into the photophysics and photochemistry of such compounds (Chainikova et al., 2017).

properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6/c1-22-11-5-6-12(15(9-11)24-3)17-16(19)10-4-7-14(23-2)13(8-10)18(20)21/h4-9H,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWKCKJQWFEDDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B5550726.png)

![1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5550728.png)

![2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5550731.png)

![2-ethoxy-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5550735.png)

![2-(4-methylphenyl)-5-{[2-(1-piperidinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5550764.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B5550769.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-5-methoxy-1H-indole-2-carboxamide hydrochloride](/img/structure/B5550775.png)

![4-({4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-piperidinyl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5550776.png)

![4,5-dimethyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5550778.png)

![N-(tert-butyl)-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550794.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5550813.png)